molecular formula C17H14 B11887262 Naphthalene, methylphenyl- CAS No. 97232-29-6

Naphthalene, methylphenyl-

Katalognummer: B11887262
CAS-Nummer: 97232-29-6
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: AFNPKVCOEPJJLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalene, methylphenyl- is an organic compound that belongs to the class of aromatic hydrocarbons. It consists of a naphthalene ring system with a methyl group and a phenyl group attached to it. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, methylphenyl- can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with methylbenzene (toluene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of naphthalene, methylphenyl- often involves the catalytic hydrogenation of naphthalene derivatives. This process utilizes metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalene, methylphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. This reaction typically leads to the formation of carboxylic acids or quinones.

    Reduction: Reduction of naphthalene, methylphenyl- can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of partially or fully hydrogenated products.

    Substitution: The compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents for these reactions include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromic acid; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nitric acid, sulfuric acid, halogens; varying temperatures and solvents.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Nitro, sulfo, and halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Naphthalene, methylphenyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: Naphthalene, methylphenyl- is used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Wirkmechanismus

The mechanism of action of naphthalene, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates, which can interact with cellular macromolecules such as proteins and DNA. These interactions can lead to various biological effects, including cytotoxicity, genotoxicity, and modulation of cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Naphthalene, methylphenyl- can be compared with other similar compounds, such as:

    Naphthalene: The parent compound, which lacks the methyl and phenyl substituents.

    Methyl naphthalene: A derivative with a single methyl group attached to the naphthalene ring.

    Phenyl naphthalene: A derivative with a single phenyl group attached to the naphthalene ring.

Uniqueness

Naphthalene, methylphenyl- is unique due to the presence of both methyl and phenyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

97232-29-6

Molekularformel

C17H14

Molekulargewicht

218.29 g/mol

IUPAC-Name

2-methyl-1-phenylnaphthalene

InChI

InChI=1S/C17H14/c1-13-11-12-14-7-5-6-10-16(14)17(13)15-8-3-2-4-9-15/h2-12H,1H3

InChI-Schlüssel

AFNPKVCOEPJJLV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.